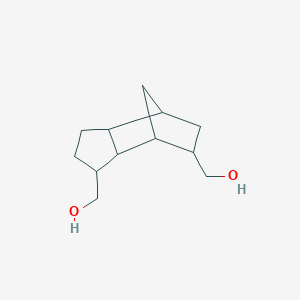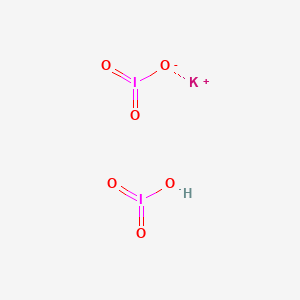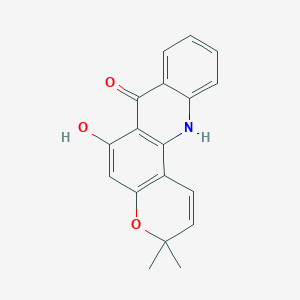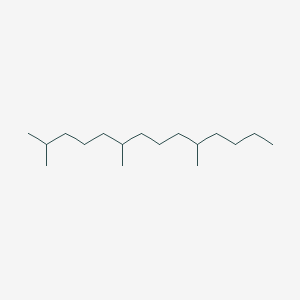
2,6,10-Trimethyltetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethyltetradecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless, odorless liquid with a molecular formula of C16H34. This compound is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2,6,10-Trimethyltetradecane is not well understood. However, studies have shown that this compound has a unique structure that allows it to interact with biological membranes. This interaction may result in changes to the structure and function of the membrane, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,6,10-Trimethyltetradecane has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 2,6,10-Trimethyltetradecane has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6,10-Trimethyltetradecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions, which makes it easy to handle and store. Additionally, 2,6,10-Trimethyltetradecane is readily available and relatively inexpensive.
However, there are also some limitations to using 2,6,10-Trimethyltetradecane in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, this compound may have toxic effects on certain organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2,6,10-Trimethyltetradecane. One area of research could focus on the development of new biofuels using this compound. Additionally, research could be conducted to further understand the mechanism of action of 2,6,10-Trimethyltetradecane and its potential use in the treatment of inflammatory and infectious diseases. Finally, future research could focus on the development of new synthetic methods for the production of 2,6,10-Trimethyltetradecane, which could make it more readily available for scientific research.
Métodos De Síntesis
The synthesis of 2,6,10-Trimethyltetradecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 2,6,10-Trimethyltridec-9-ene. This process involves the use of a catalyst such as platinum or palladium, and hydrogen gas. The reaction occurs at high pressure and high temperature, resulting in the formation of 2,6,10-Trimethyltetradecane.
Aplicaciones Científicas De Investigación
2,6,10-Trimethyltetradecane has various applications in scientific research. It is commonly used as a reference standard for gas chromatography analysis. This compound is also used in the field of biotechnology for the production of biofuels. Additionally, 2,6,10-Trimethyltetradecane has been studied for its potential use as a lubricant, due to its high viscosity and low volatility.
Propiedades
Número CAS |
14905-56-7 |
|---|---|
Nombre del producto |
2,6,10-Trimethyltetradecane |
Fórmula molecular |
C17H36 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2,6,10-trimethyltetradecane |
InChI |
InChI=1S/C17H36/c1-6-7-11-16(4)13-9-14-17(5)12-8-10-15(2)3/h15-17H,6-14H2,1-5H3 |
Clave InChI |
IMTCMWSWXFQQDL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CCCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
2,6,10-trimethyltetradecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




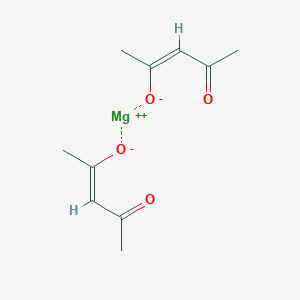
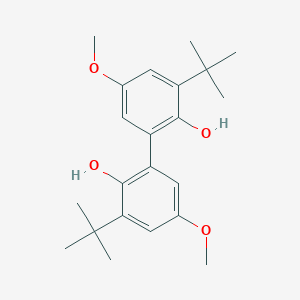
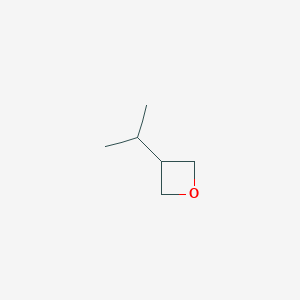
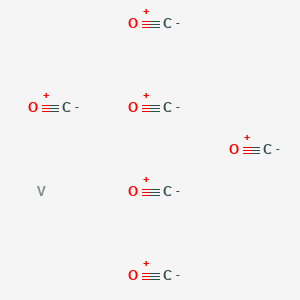
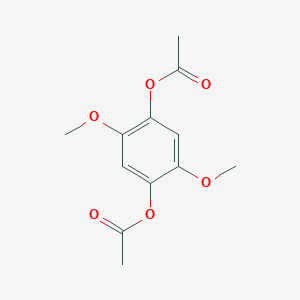
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
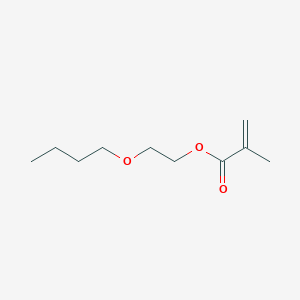
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
